molecular formula C7H12O3 B1528632 3-Cyclopropyl-3-hydroxybutanoic acid CAS No. 65531-33-1

3-Cyclopropyl-3-hydroxybutanoic acid

Cat. No.: B1528632
CAS No.: 65531-33-1
M. Wt: 144.17 g/mol
InChI Key: JJFXQJBFHPQYFY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-hydroxybutanoic acid is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of a cyclopropyl group attached to the third carbon of a butanoic acid chain, with a hydroxyl group on the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. For example, the cyclopropanation of an alkene using a reagent such as diazomethane or a Simmons-Smith reagent can yield a cyclopropane intermediate. Subsequent oxidation and hydrolysis steps can then introduce the hydroxyl and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by efficient purification processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification stages.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-cyclopropyl-3-oxobutanoic acid or 3-cyclopropyl-3-carboxybutanoic acid.

    Reduction: Formation of 3-cyclopropyl-3-hydroxybutanol or 3-cyclopropyl-3-aldehydo-butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutanoic acid: Similar structure but lacks the cyclopropyl group.

    3-Cyclopropylbutanoic acid: Similar structure but lacks the hydroxyl group.

    3-Hydroxy-3-methylbutanoic acid: Similar structure but has a methyl group instead of a cyclopropyl group.

Uniqueness

3-Cyclopropyl-3-hydroxybutanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the same carbon atom. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

3-Cyclopropyl-3-hydroxybutanoic acid (CPHBA) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, including its interactions with biological systems, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a hydroxybutanoic acid backbone. This structural configuration allows for distinctive interactions with biological molecules, which can influence its activity in metabolic pathways and receptor binding.

The biological activity of CPHBA is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropyl moiety enhances the compound's binding affinity to various targets, potentially leading to modulation of metabolic processes. The hydroxyl and carboxylic acid groups are crucial for these interactions, facilitating hydrogen bonding and ionic interactions with biological macromolecules.

Neuropharmacological Effects

Research indicates that CPHBA may act as an agonist at certain neurotransmitter receptors, which could have implications for neuropharmacology. Preliminary studies suggest it may influence neurotransmitter release and synaptic plasticity, making it a candidate for further investigation in the context of neurological disorders.

Metabolic Pathway Modulation

CPHBA has been shown to modulate several metabolic pathways. Its structural similarity to naturally occurring amino acids suggests it may participate in amino acid metabolism and energy production processes. This characteristic opens avenues for exploring its role in metabolic disorders such as obesity and diabetes.

Toxicological Profile

While CPHBA exhibits promising biological activities, understanding its safety profile is crucial. In silico studies have been employed to predict the toxicological effects associated with CPHBA and its derivatives. These studies highlight potential risks, including gastrointestinal absorption issues and neurotoxic effects, necessitating careful evaluation in future experimental designs.

Case Studies and Research Findings

  • Neuropharmacology Study : A study exploring the effects of CPHBA on synaptic transmission revealed that it enhances the release of neurotransmitters in vitro, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases.
  • Metabolic Research : In a metabolic study, CPHBA was shown to improve glucose utilization in skeletal muscle cells, indicating its potential as a therapeutic agent for insulin resistance.
  • Toxicological Assessment : An assessment using computational models predicted that CPHBA could interact with cytochrome P450 enzymes, raising concerns about drug-drug interactions and the need for further toxicological investigation.

Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalAgonist at neurotransmitter receptors,
Metabolic ModulationEnhances glucose utilization,
Toxicological RisksPotential gastrointestinal absorption issues ,
Mechanism TypeDescriptionImplications
Enzyme InteractionBinds to specific enzymes affecting metabolic pathwaysDrug development
Receptor BindingInteracts with neurotransmitter receptorsNeurological therapies

Properties

IUPAC Name

3-cyclopropyl-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(10,4-6(8)9)5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFXQJBFHPQYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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